REACTION_CXSMILES
|
C(OC)(=O)/C=C/C=C/C(OC)=O.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH:15]=[CH:14]1.[C:27]1([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31][CH:30]([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH:28]=1>[Pd].COCCOCCOC>[C:19]([O:21][CH3:22])(=[O:20])[C:16]1[CH:17]=[CH:18][C:13]([C:23]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=1.[CH:30]1([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH2:28][CH:27]([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
dimethyl cyclohex-2-ene-1,4-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the weakly yellow, clear solution is diluted
|
Type
|
CUSTOM
|
Details
|
transferred into a round-bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask is equipped with a reflux condenser, fritted gas dispersion tube
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (Tmax,observed=169° C.) while samples
|
Type
|
CUSTOM
|
Details
|
were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h)
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(CC1)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC)(=O)/C=C/C=C/C(OC)=O.[CH:13]1([C:23]([O:25][CH3:26])=[O:24])[CH2:18][CH2:17][CH:16]([C:19]([O:21][CH3:22])=[O:20])[CH:15]=[CH:14]1.[C:27]1([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31][CH:30]([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH:28]=1>[Pd].COCCOCCOC>[C:19]([O:21][CH3:22])(=[O:20])[C:16]1[CH:17]=[CH:18][C:13]([C:23]([O:25][CH3:26])=[O:24])=[CH:14][CH:15]=1.[CH:30]1([C:33]([O:35][CH3:36])=[O:34])[CH2:29][CH2:28][CH:27]([C:37]([O:39][CH3:40])=[O:38])[CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
dimethyl cyclohex-2-ene-1,4-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCC(CC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
the weakly yellow, clear solution is diluted
|
Type
|
CUSTOM
|
Details
|
transferred into a round-bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask is equipped with a reflux condenser, fritted gas dispersion tube
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (Tmax,observed=169° C.) while samples
|
Type
|
CUSTOM
|
Details
|
were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h)
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(CC1)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |